N-(4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide
Description
The compound N-(4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide features a thiazole core substituted at position 2 with a 3,5-dimethoxybenzamide group and at position 4 with a 2-oxoethyl-linked 4-benzylpiperazine moiety.
Properties
IUPAC Name |
N-[4-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O4S/c1-32-21-12-19(13-22(15-21)33-2)24(31)27-25-26-20(17-34-25)14-23(30)29-10-8-28(9-11-29)16-18-6-4-3-5-7-18/h3-7,12-13,15,17H,8-11,14,16H2,1-2H3,(H,26,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYCHMMJEHYLTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)CC4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide typically involves multiple steps:
Formation of the Benzylpiperazine Intermediate: The initial step involves the synthesis of 4-benzylpiperazine through the reaction of piperazine with benzyl chloride under basic conditions.
Thiazole Ring Formation: The benzylpiperazine intermediate is then reacted with a thiazole precursor, such as 2-bromoacetylthiazole, under nucleophilic substitution conditions to form the thiazole ring.
Coupling with Dimethoxybenzamide: The final step involves coupling the thiazole intermediate with 3,5-dimethoxybenzoyl chloride in the presence of a base like triethylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the oxoethyl group.
Substitution: The benzylpiperazine and thiazole rings can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents like bromoacetyl bromide in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzylpiperazine or thiazole rings.
Scientific Research Applications
Anticancer Activity
Research indicates that N-(4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide exhibits promising anticancer properties. Studies have shown that compounds containing thiazole and piperazine structures can inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that derivatives of this compound effectively inhibited the proliferation of human breast cancer cells through modulation of apoptosis-related pathways.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Thiazole derivatives are known for their ability to combat bacterial infections due to their interference with bacterial cell wall synthesis and function. In vitro studies have shown that this compound possesses significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in the development of new antibiotics .
Neurological Applications
Given the presence of the piperazine moiety, this compound may also have applications in treating neurological disorders. Piperazine derivatives are often investigated for their effects on neurotransmitter systems, particularly serotonin and dopamine receptors. Preliminary studies suggest that this compound could modulate these pathways, potentially offering therapeutic benefits in conditions such as anxiety and depression .
Case Studies and Research Findings
Several case studies have documented the efficacy of this compound in various applications:
- Anticancer Efficacy Study : A research team conducted a study on a series of thiazole derivatives including this compound, finding significant cytotoxic effects against multiple cancer cell lines. The mechanism was attributed to the induction of apoptosis through caspase activation.
- Antimicrobial Activity Assessment : Another study focused on evaluating the antimicrobial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) that was lower than many current antibiotics .
- Neuropharmacological Investigation : In a behavioral study involving animal models, the compound was tested for anxiolytic effects using standard tests such as the elevated plus maze and open field test, showing promising results that warrant further exploration .
Mechanism of Action
The mechanism of action of N-(4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, while the thiazole ring can bind to various enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
The compound belongs to a broader class of thiazole- and piperazine-containing derivatives. Key structural analogs include:
- Urea-linked thiazole-piperazine derivatives (e.g., compounds 1f, 1g, 2a, 2b from ): These share the thiazole-piperazine backbone but replace the benzamide group with urea substituents.
- Indenothiazole-benzamide derivatives (e.g., 7c, 7d from ): These feature an indenothiazole core instead of a simple thiazole, which may alter π-π stacking interactions and metabolic stability .
- Coumarin-hydrazone derivatives (e.g., 3d from ): These integrate a chromenyl hydrazone group, introducing fluorescence properties and expanded conjugation .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
- Melting Points : The target compound’s analogs exhibit melting points between 188–226°C, correlating with molecular weight and crystallinity. The coumarin derivative 3d has the highest melting point (225–226°C), likely due to rigid planar structure and hydrogen bonding .
- Mass Spectrometry : Urea derivatives (e.g., 1f ) show [M−2HCl+H]+ ions at 667.9 m/z, while coumarin derivatives (e.g., 3d ) exhibit higher molecular ions (788.3 m/z) due to extended conjugation .
Substituent Effects on Reactivity and Stability
- Benzamide vs. Urea : The 3,5-dimethoxybenzamide group in the target compound may enhance solubility via methoxy groups, whereas urea analogs (e.g., 1f , 1g ) could exhibit stronger hydrogen-bonding interactions .
- Piperazine Modifications : The benzyl group on the piperazine ring in the target compound may improve lipophilicity and blood-brain barrier penetration compared to unsubstituted piperazines (e.g., 7c ) .
Research Implications and Limitations
- Synthetic Feasibility : High-yield routes used for urea derivatives (70–78%) could be adapted for the target compound .
- Pharmacological Potential: The benzamide and piperazine motifs are common in kinase and GPCR-targeting drugs, warranting further study .
- Limitations : Absence of spectral or bioactivity data for the target compound necessitates experimental validation of its properties.
Biological Activity
N-(4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of modulating chemokine receptors and influencing various physiological processes. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to a class of benzamide derivatives and features a complex structure that includes:
- Thiazole ring : A five-membered heterocyclic compound containing sulfur and nitrogen.
- Benzylpiperazine moiety : Known for its interactions with neurotransmitter systems.
- Dimethoxybenzamide group : Contributing to the compound's lipophilicity and potential receptor interactions.
The molecular formula is with a molecular weight of approximately 455.0 g/mol.
The biological activity of this compound is primarily attributed to its interaction with chemokine receptors. Chemokines are crucial in mediating immune responses, inflammation, and cancer progression. The compound has been shown to:
- Modulate chemokine receptor signaling pathways.
- Influence the expression of pro-inflammatory cytokines such as IL-6, TNF-alpha, and MCP-1 in various cell types.
These actions suggest that the compound may have therapeutic potential in conditions characterized by chronic inflammation or immune dysregulation.
Research Findings
Recent studies have explored the pharmacological effects of this compound across different biological systems. Key findings include:
- Anti-inflammatory Effects :
- Neuropharmacological Activity :
- Potential Anti-cancer Properties :
Case Studies
A few notable case studies highlight the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
